N-cyclohexyl-2,4-dimethoxybenzamide
Description
N-Cyclohexyl-2,4-dimethoxybenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and methoxy substituents at the 2- and 4-positions of the benzoyl ring. Below, we systematically compare it with closely related compounds, focusing on substituent effects, synthetic pathways, and functional behavior.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33g/mol |
IUPAC Name |
N-cyclohexyl-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-8-9-13(14(10-12)19-2)15(17)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
KJQGEFYVXOTXEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCCCC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The electronic nature of substituents on the benzamide ring significantly influences reactivity and interactions. Key comparisons include:
N-Cyclohexyl-2,4-dichlorobenzamide ()
- Substituents : Chlorine atoms at 2- and 4-positions.
- Impact : Chlorine is electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance but may increase stability in polar solvents.
N,N-Diethyl-2,4-dimethoxybenzamide ()
- Substituents : Diethylamide group instead of cyclohexyl; methoxy groups retained.
- Methoxy groups donate electrons, increasing ring electron density.
- Analytical Data : Characterized via LC-ESI-QTOF mass spectrometry, with [M+H]+ peaks confirming molecular identity .
N-Cyclohexyl-2,4-dimethyl-5-(propylamino)benzamide ()
- Substituents: Methyl groups at 2- and 4-positions; propylamino at position 3.
- Impact: Methyl groups are mildly electron-donating, while the amino group enhances solubility in protic solvents. The compound is synthesized as a thick liquid (72% yield), suggesting lower crystallinity than methoxy analogs .
N-Cyclohexyl-2,4-dinitroaniline ()
- Synthesis : Formed via amination of 1-chloro-2,4-dinitrobenzene with cyclohexylamine.
- Reactivity: Reactivity follows the order morpholine > cyclohexylamine > aniline in solvents like methanol and acetonitrile. The electron-withdrawing nitro groups accelerate nucleophilic aromatic substitution .
N-Cyclohexyl-2,4-dimethoxybenzenesulfinamide ()
- Functional Group : Sulfinamide replaces benzamide.
- Impact : Sulfinamides exhibit higher acidity and coordination capacity compared to benzamides, making them useful in asymmetric synthesis.
Physicochemical Properties
Comparative data on phase transitions and solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
